molecular formula C26H33Cl2N3O5 B1665801 Astiron CAS No. 1620-24-2

Astiron

Cat. No.: B1665801
CAS No.: 1620-24-2
M. Wt: 538.5 g/mol
InChI Key: SULYQGVAYSECAW-CGAIIQECSA-N
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Description

Astiron (CAS 1620-24-2) is a novel self-expanding bare-metal nickel-titanium (Ni-Ti) alloy stent designed for biomedical applications. Its unique properties derive from the shape-memory and superelastic characteristics of Ni-Ti alloys, which enable precise deployment in vascular and non-vascular interventions. This compound’s mechanical stability, corrosion resistance, and biocompatibility make it suitable for long-term implantation . While primarily used in cardiovascular stenting, its applications extend to urological and gastrointestinal devices due to its adaptability to dynamic physiological environments.

Properties

CAS No.

1620-24-2

Molecular Formula

C26H33Cl2N3O5

Molecular Weight

538.5 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C26H33Cl2N3O5/c1-3-36-26(35)24(17-20-6-10-22(33)11-7-20)30-25(34)23(29-18(2)32)16-19-4-8-21(9-5-19)31(14-12-27)15-13-28/h4-11,23-24,33H,3,12-17H2,1-2H3,(H,29,32)(H,30,34)

InChI Key

SULYQGVAYSECAW-CGAIIQECSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

astiron
astyron
N-acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl este

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Astiron’s properties, we compare it with two functionally and structurally analogous compounds: ASS234 (a monoamine oxidase inhibitor) and AT 61 (a hepatitis B virus inhibitor). While these compounds differ in primary application, their comparative analysis highlights critical distinctions in chemical design, efficacy, and industrial relevance.

Table 1: Comparative Overview of this compound, ASS234, and AT 61

Property This compound ASS234 AT 61
CAS Number 1620-24-2 1334106-34-1 300669-68-5
Primary Application Biomedical stenting MAO inhibition HBV inhibition
Mechanism Mechanical support via Ni-Ti alloy Competitive MAO-A/B inhibition Viral replication suppression
IC50/Mechanical Strength 500 MPa (radial force) MAO-A: 5.2 nM; MAO-B: 43 nM IC50: 0.8 µM (HBV)
Biocompatibility High (ISO 10993-certified) Moderate (neurotoxicity risks) Low (hepatocyte-specific)
Thermal Responsiveness Yes (shape-memory at 37°C) No No

Key Findings from Comparative Analysis

Structural and Functional Divergence: this compound’s Ni-Ti alloy structure provides mechanical advantages absent in organic compounds like ASS234 and AT 61. Its radial force (500 MPa) ensures vascular patency, whereas ASS234 and AT 61 rely on biochemical interactions . ASS234’s dual MAO-A/B inhibition (IC50: 5.2–43 nM) contrasts with this compound’s non-enzymatic mechanism, highlighting divergent therapeutic pathways .

Efficacy and Safety :

  • This compound’s biocompatibility exceeds organic compounds due to its inert alloy composition, minimizing immune responses. In contrast, ASS234’s neurotoxicity and AT 61’s hepatocyte specificity limit their broad applicability .

Industrial Scalability :

  • This compound’s production involves metallurgical processes (e.g., laser cutting, electropolishing), whereas ASS234 and AT 61 require complex organic synthesis, increasing cost and variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astiron
Reactant of Route 2
Astiron

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